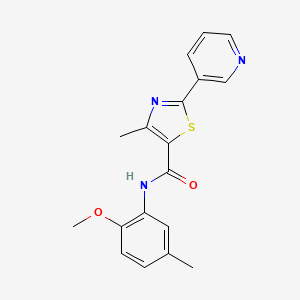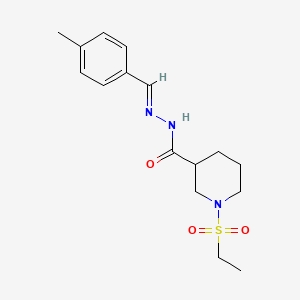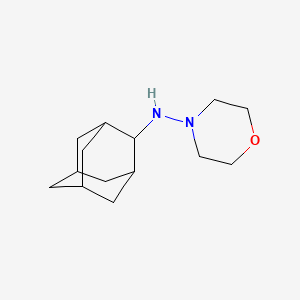
N~1~-(2-benzoyl-4-chlorophenyl)-N~2~,N~2~-diethylglycinamide
Vue d'ensemble
Description
N~1~-(2-benzoyl-4-chlorophenyl)-N~2~,N~2~-diethylglycinamide, commonly known as BCDG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BCDG is a derivative of the widely used drug, lidocaine, and has been found to possess unique properties that make it a promising candidate for various scientific studies.
Mécanisme D'action
The mechanism of action of BCDG is not fully understood, but it is believed to work by inhibiting the activity of voltage-gated sodium channels. This inhibition results in the prevention of the influx of sodium ions into cells, which is necessary for the generation of action potentials. By blocking this process, BCDG can reduce pain and inflammation.
Biochemical and Physiological Effects:
BCDG has been found to have various biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. BCDG has also been found to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BCDG in lab experiments is its ability to produce consistent results. It has been found to be highly effective in reducing pain and inflammation in various animal models, making it a reliable tool for researchers. However, one of the limitations of using BCDG is its relatively short half-life, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of BCDG in scientific research. One area of interest is its potential use in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. BCDG has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, BCDG has been found to have anti-tumor properties, which could make it a valuable tool for cancer research.
Conclusion:
In conclusion, N~1~-(2-benzoyl-4-chlorophenyl)-N~2~,N~2~-diethylglycinamide, or BCDG, is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. BCDG has been found to possess unique properties that make it a promising candidate for various scientific studies, including its anti-inflammatory, analgesic, and anesthetic properties. While there are limitations to its use in lab experiments, BCDG has several future directions for research, including its potential use in the treatment of various diseases and its anti-tumor properties.
Applications De Recherche Scientifique
BCDG has been extensively studied for its potential applications in medical research. It has been found to possess anti-inflammatory, analgesic, and anesthetic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRBUCUPANHIAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60193169 | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- | |
CAS RN |
4016-86-8 | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-benzoyl-4-chlorophenyl)-2-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60193169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-chlorophenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4747409.png)
![4-[(4-isopropyl-1-piperazinyl)carbonyl]-7,8-dimethyl-2-(2-pyridinyl)quinoline](/img/structure/B4747414.png)

![2-[(cyclohexylmethyl)amino]-1-phenylethanol hydrochloride](/img/structure/B4747446.png)
![N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4747454.png)


![5-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4747472.png)

![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)
![(3aR,7aS)-2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4747485.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4747495.png)